molecular formula C16H13Br2N3O6 B11553971 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11553971
M. Wt: 503.1 g/mol
InChI Key: JAUYYVDDDLVJER-FBCYGCLPSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a combination of bromine, methoxy, phenoxy, hydroxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2,4-dibromo-6-methoxyphenol to form the phenoxy intermediate. This reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding acetohydrazide.

    Condensation Reaction: The final step involves the condensation of the acetohydrazide with 2-hydroxy-3-nitrobenzaldehyde in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or other substituted derivatives.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

    Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

    Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and nitro groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

Molecular Formula

C16H13Br2N3O6

Molecular Weight

503.1 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H13Br2N3O6/c1-26-13-6-10(17)5-11(18)16(13)27-8-14(22)20-19-7-9-3-2-4-12(15(9)23)21(24)25/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+

InChI Key

JAUYYVDDDLVJER-FBCYGCLPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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